FTI-277 hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFFJUUNXEDEW-PXPMWPIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FTI-277 Hydrochloride: A Technical Guide to its Mechanism of Action on Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of FTI-277 on Ras signaling pathways. It details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for studying its effects, and provides visual representations of the underlying biological processes. The information presented is intended to support researchers and professionals in the fields of cancer biology and drug development in their understanding and utilization of this important research compound.

Introduction to Ras Signaling and the Role of Farnesylation

The Ras family of small GTPases, comprising isoforms such as H-Ras, K-Ras, and N-Ras, are pivotal regulators of cellular signal transduction pathways that govern cell proliferation, differentiation, and survival.[4][5] The biological activity of Ras proteins is contingent upon their localization to the inner surface of the plasma membrane, a process initiated by post-translational modification.[6][7]

A key step in this modification is the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of the Ras protein.[8][9] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[8][9] Following farnesylation, further processing including proteolytic cleavage of the AAX residues and carboxymethylation of the now C-terminal farnesylated cysteine occurs. For H-Ras and N-Ras, one or two palmitoyl groups are subsequently added, which further anchors the protein to the membrane. Farnesylation is the rate-limiting step and is essential for the transforming activity of oncogenic Ras.[4][5]

This compound: Mechanism of Action

FTI-277 is a peptidomimetic of the Ras CAAX motif that acts as a highly potent and selective competitive inhibitor of FTase.[2][3][8][10] By blocking the farnesylation of Ras proteins, FTI-277 prevents their association with the plasma membrane.[4] This sequestration of Ras in the cytoplasm effectively abrogates its ability to engage with downstream effector proteins, thereby inhibiting the activation of critical signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway.[1][8][10]

Isoform Selectivity

A crucial aspect of FTI-277's mechanism of action is its differential effect on Ras isoforms. While H-Ras is solely dependent on farnesylation for membrane localization, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited.[4][11][12] This alternative modification allows K-Ras and N-Ras to maintain their membrane association and signaling capabilities, rendering them less sensitive to FTase inhibitors like FTI-277 when used as a single agent.[4][11][12] Consequently, FTI-277 is a more potent inhibitor of H-Ras-driven cellular processes.[4][5][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of FTI-277 from various in vitro studies.

Table 1: In Vitro Inhibitory Activity of FTI-277

| Parameter | Value | Cell Line/System | Reference |

| FTase IC50 | 500 pM | Cell-free assay | [1][10] |

| Ras Processing IC50 | 100 nM | Whole cells | [1] |

| GGTase I IC50 | 50 nM | Cell-free assay | [10] |

Table 2: Anti-proliferative Activity of FTI-277 (IC50 values)

| Cell Line | Ras Mutation Status | IC50 (48h treatment) | Reference |

| H-Ras-MCF10A | Active H-Ras | 6.84 µM | [4][5] |

| Hs578T | Active H-Ras | 14.87 µM | [4][5] |

| MDA-MB-231 | Wild-type H-Ras, N-Ras | 29.32 µM | [4][5] |

| H929 | Activated N-Ras | More sensitive than K-Ras or WT Ras cells | [14] |

| 8226 | Activated K-Ras | Less sensitive than N-Ras activated cells | [14] |

| U266 | Wild-type Ras | Less sensitive than N-Ras activated cells | [14] |

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and Inhibition by FTI-277

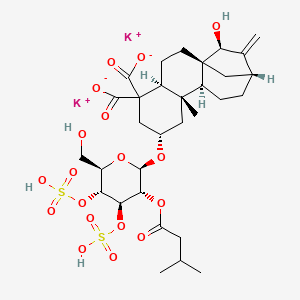

Caption: Ras signaling pathway and the inhibitory action of FTI-277.

Experimental Workflow: Assessing FTI-277 Activity

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Ras and the Plasma Membrane: A Complicated Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 11. Inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

FTI-277 Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-277 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1][2] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active signaling pathways that promote cell proliferation, survival, and metastasis.[3] The farnesylation of Ras proteins, a key step in their maturation and membrane localization, is essential for their biological activity.[4] Farnesyltransferase inhibitors (FTIs) were developed to block this process, thereby preventing Ras-mediated oncogenic signaling.[3] FTI-277, a peptidomimetic of the C-terminal CAAX motif of K-Ras4B, has emerged as a valuable research tool and a potential therapeutic agent for various cancers and other diseases.[5][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.

Physicochemical Properties

This compound is the hydrochloride salt of FTI-277. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Chemical Name | N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1'-biphenyl]-2-yl]carbonyl]-L-methionine, methyl ester, hydrochloride |

| Molecular Formula | C₂₂H₃₀ClN₃O₃S₂ |

| Molecular Weight | 484.07 g/mol |

| Appearance | Solid |

| Solubility | Ethanol: 12 mg/mL (24.79 mM), Water: 14 mg/mL (28.92 mM), DMSO: 89 mg/mL (183.86 mM)[7] |

Mechanism of Action: Inhibition of Farnesyltransferase and Ras Signaling

FTI-277 exerts its biological effects primarily through the competitive inhibition of farnesyltransferase. This prevents the transfer of a farnesyl pyrophosphate group to the cysteine residue within the C-terminal CAAX box of target proteins, including Ras.

The inhibition of Ras farnesylation by FTI-277 disrupts its localization to the plasma membrane, a prerequisite for its interaction with downstream effectors.[4] This leads to the accumulation of unprocessed, inactive Ras in the cytoplasm.[1] Consequently, the constitutive activation of downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, is blocked.[1][8] The disruption of this critical signaling pathway ultimately leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of cell migration and invasion in cancer cells harboring activating Ras mutations.[4][9]

Signaling Pathway Diagram

Caption: Mechanism of action of FTI-277 on the Ras signaling pathway.

Quantitative Data

FTI-277 has demonstrated potent inhibitory activity against farnesyltransferase and significant anti-proliferative effects in various cancer cell lines, particularly those with H-Ras mutations.

In Vitro Inhibitory Activity

| Target/Cell Line | Assay | IC₅₀ | Reference |

| Farnesyltransferase (FTase) | Cell-free assay | 500 pM | [2] |

| Ras Processing | Whole cells | 100 nM | [2] |

| H-Ras-MCF10A (H-Ras mutant) | MTT Assay (48h) | 6.84 µM | [4] |

| Hs578T (H-Ras mutant) | MTT Assay (48h) | 14.87 µM | [4] |

| MDA-MB-231 (wild-type H-Ras) | MTT Assay (48h) | 29.32 µM | [4] |

| HepG2 (liver cancer) | Growth inhibition | - | [10] |

| Huh7 (liver cancer) | Growth inhibition | - | [10] |

| H929 (N-Ras mutant myeloma) | Cytotoxicity | More sensitive than K-Ras/WT | [3] |

| 8226 (K-Ras mutant myeloma) | Cytotoxicity | Less sensitive than N-Ras mutant | [3] |

| U266 (wild-type Ras myeloma) | Cytotoxicity | Less sensitive than N-Ras mutant | [3] |

In Vivo Efficacy

FTI-277 has shown tumor growth inhibition in xenograft models. For instance, it has been reported to inhibit the growth of a human lung carcinoma with a K-Ras mutation and a p53 deletion in nude mice.[8] In another study, FTI-276, a related compound, was used in vivo to demonstrate radiosensitization in tumors with activated H-Ras.[11] A single injection of FTI-277 (25 mg/kg) has also been shown to prolong the survival time in a mouse model of sepsis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of FTI-277. Below are representative protocols for key assays.

Farnesyltransferase Inhibition Assay (Radiometric)

This assay measures the ability of FTI-277 to inhibit the transfer of [³H]farnesyl from [³H]farnesyl pyrophosphate to a protein substrate.

Materials:

-

Recombinant farnesyltransferase

-

[³H]farnesyl pyrophosphate

-

Ras-CVLS or other suitable substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, farnesyltransferase, and the protein substrate.

-

Add varying concentrations of FTI-277 or vehicle control to the reaction mixture.

-

Initiate the reaction by adding [³H]farnesyl pyrophosphate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS-containing buffer).

-

Separate the radiolabeled protein from the unincorporated [³H]farnesyl pyrophosphate using methods like protein precipitation or filter binding.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each FTI-277 concentration and determine the IC₅₀ value.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated (active) and total levels of key proteins in the MAPK pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with FTI-277 or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the effect of FTI-277 on protein phosphorylation.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of FTI-277 on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of FTI-277 or vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[4]

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating FTI-277.

Discovery and Development

FTI-277 was developed as a peptidomimetic of the C-terminal tetrapeptide of K-Ras4B (Cys-Val-Ile-Met).[5] Its design was based on the principle of creating a molecule that could effectively compete with the natural substrate of farnesyltransferase, thereby inhibiting its enzymatic activity. Early studies demonstrated its high potency and selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I).[2]

The development of FTIs, including FTI-277, was initially driven by the prospect of targeting Ras-driven cancers.[3] While these compounds showed significant promise in preclinical studies, their clinical development has been met with challenges. One reason for this is the alternative prenylation of K-Ras and N-Ras by GGTase I when FTase is inhibited.[4] However, H-Ras is solely dependent on farnesylation, making it a more sensitive target for FTIs.[4]

Despite the mixed results in oncology clinical trials for some FTIs, research into FTI-277 and related compounds continues.[12] Their potential applications have expanded beyond cancer to include other conditions where farnesylation plays a pathogenic role, such as progeria and certain viral infections like Hepatitis Delta Virus (HDV).[6][7]

Conclusion

This compound remains a cornerstone tool for researchers investigating the role of farnesylation in health and disease. Its high potency and selectivity for farnesyltransferase make it an invaluable reagent for dissecting the complexities of Ras signaling and for exploring novel therapeutic strategies. The comprehensive data and protocols presented in this guide are intended to support the scientific community in advancing our understanding of this important compound and its potential clinical applications. Further research is warranted to fully elucidate the therapeutic potential of FTI-277, particularly in H-Ras driven cancers and other farnesylation-dependent diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FTI-277 [myskinrecipes.com]

- 7. This compound | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Growth inhibition by the farnesyltransferase inhibitor FTI-277 involves Bcl-2 expression and defective association with Raf-1 in liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meridian.allenpress.com [meridian.allenpress.com]

- 12. aacrjournals.org [aacrjournals.org]

FTI-277 Hydrochloride: A Technical Guide on its Effects on Apoptosis and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By preventing the farnesylation of Ras, FTI-277 disrupts its localization to the plasma membrane and subsequent activation of downstream signaling pathways pivotal for cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the effects of FTI-277 on two fundamental cellular processes: apoptosis and cell cycle progression. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Introduction

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cellular signaling and are frequently mutated in human cancers, leading to constitutive activation of pathways that drive tumorigenesis. The farnesylation of Ras, a lipid modification catalyzed by farnesyltransferase, is a prerequisite for its membrane association and biological activity. Consequently, FTase has emerged as a promising target for anticancer drug development.

FTI-277 is a peptidomimetic of the C-terminal CAAX motif of K-Ras4B and acts as a highly potent inhibitor of FTase with an in vitro IC50 of 500 pM.[1][2] Its inhibitory action on Ras processing in whole cells has an IC50 of 100 nM.[1][2] This guide will explore the downstream consequences of FTase inhibition by FTI-277, focusing on its ability to induce programmed cell death (apoptosis) and halt cell cycle progression.

Effects on Apoptosis

FTI-277 has been demonstrated to induce apoptosis in a variety of cancer cell lines.[1][3] The induction of apoptosis is a key mechanism through which FTI-277 exerts its anti-proliferative effects. In head and neck squamous cell carcinoma (HNSCC) cell lines HEp-2 and HSC-3, treatment with FTI-277 led to an increase in the number of Annexin V-positive cells and enhanced caspase-3 activity.[4]

Quantitative Data on Apoptosis:

Further quantitative data on the percentage of apoptotic cells induced by FTI-277 in various cell lines is an active area of research. The table below will be populated as more specific data becomes available.

| Cell Line | FTI-277 Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |

| HEp-2 | Data not available | Data not available | Increased | [4] |

| HSC-3 | Data not available | Data not available | Increased | [4] |

| Myeloma Cells | Data not available | Data not available | Induced | [3] |

Effects on Cell Cycle

FTI-277 can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. The specific phase of cell cycle arrest appears to be cell-type dependent. For instance, in hepatocellular carcinoma (Huh-7) cells, FTI-277 treatment leads to an accumulation of cells in the G2/M phase.[5]

Quantitative Data on Cell Cycle Distribution:

The following table summarizes the effect of FTI-277 on the cell cycle distribution of Huh-7 cells as determined by flow cytometry.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (24h) | 65.3 ± 2.1 | 23.1 ± 1.5 | 11.6 ± 0.9 | [5] |

| FTI-277 (20 µM, 24h) | 58.2 ± 2.5 | 20.5 ± 1.8 | 21.3 ± 1.3 | [5] |

| Control (48h) | 66.1 ± 1.9 | 22.5 ± 1.3 | 11.4 ± 0.8 | [5] |

| FTI-277 (20 µM, 48h) | 55.4 ± 2.8 | 18.9 ± 1.6 | 25.7 ± 1.7 | [5] |

| Control (72h) | 67.2 ± 2.3 | 21.8 ± 1.7 | 11.0 ± 1.1 | [5] |

| FTI-277 (20 µM, 72h) | 53.1 ± 3.1 | 17.3 ± 1.9 | 29.6 ± 2.2 | [5] |

| Statistically significant difference compared to control (P < 0.05). Data presented as mean ± SD. |

Inhibitory Concentration (IC50) Values:

The anti-proliferative activity of FTI-277 has been quantified in various breast cancer cell lines.

| Cell Line | IC50 (µM) after 48h | Ras Mutation Status | Reference |

| H-Ras-MCF10A | 6.84 | Active H-Ras mutant | [6] |

| Hs578T | 14.87 | Active H-Ras mutant | [6] |

| MDA-MB-231 | 29.32 | Wild-type H-Ras and N-Ras | [6] |

Signaling Pathways Modulated by FTI-277

The primary molecular target of FTI-277 is farnesyltransferase. Inhibition of this enzyme disrupts the function of key signaling proteins, most notably Ras.

4.1. Ras-Raf-MEK-ERK Pathway

By preventing the farnesylation of Ras, FTI-277 inhibits its localization to the cell membrane, a critical step for its activation.[6] This leads to the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking the constitutive activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade (Raf-MEK-ERK).[2][7] In HNSCC cells, FTI-277 treatment decreased the levels of phosphorylated ERK1/2.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Probing the Precision of a Farnesyltransferase Inhibitor: A Technical Guide to the Selectivity of FTI-277

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the farnesyltransferase inhibitor (FTI) FTI-277, with a specific focus on its selectivity for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase type I (GGTase-I). This document is intended for researchers, scientists, and drug development professionals engaged in the study of protein prenylation and its role in cellular signaling and disease.

Protein prenylation, the post-translational attachment of isoprenoid lipids, is a critical modification for the function of numerous signaling proteins, most notably the Ras superfamily of small GTPases. Farnesyltransferase and geranylgeranyltransferase I are key enzymes in this process, catalyzing the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively, to the C-terminal CaaX motif of their target proteins. Dysregulation of these pathways, particularly the farnesylation of Ras proteins, is a hallmark of many cancers, making FTase a prime target for therapeutic intervention.

FTI-277 has emerged as a potent and selective inhibitor of FTase. Understanding its selectivity is paramount for its development as a targeted therapeutic, as off-target inhibition of GGTase-I could lead to unintended effects on other signaling pathways, such as those regulated by Rho family GTPases.

Quantitative Analysis of FTI-277 Selectivity

The inhibitory potency of FTI-277 against FTase and GGTase-I is typically quantified by determining its half-maximal inhibitory concentration (IC50). A compilation of reported IC50 values demonstrates the significant selectivity of FTI-277 for FTase.

| Enzyme | Inhibitor | IC50 | Fold Selectivity (FTase vs. GGTase-I) | Reference |

| Farnesyltransferase (FTase) | FTI-277 | 500 pM | ~100-fold | [1] |

| Geranylgeranyltransferase I (GGTase-I) | FTI-277 | 50 nM | - | [2] |

Note: IC50 values can vary depending on assay conditions.

Signaling Pathways Affected by FTase and GGTase-I Inhibition

The differential inhibition of FTase and GGTase-I by FTI-277 has profound consequences on downstream signaling pathways. FTase primarily targets proteins of the Ras superfamily, which are central regulators of cell proliferation, differentiation, and survival. In contrast, GGTase-I predominantly modifies Rho family GTPases, which are key players in cytoskeletal organization, cell motility, and adhesion.

Figure 1. Differential inhibition of FTase and GGTase-I signaling pathways by FTI-277.

Experimental Protocols

The determination of FTI-277's selectivity relies on robust in vitro enzyme inhibition assays. The following are detailed methodologies for assessing the inhibitory activity against FTase and GGTase-I.

Experimental Workflow: In Vitro Inhibition Assay

Figure 2. General workflow for determining the IC50 of FTI-277 against FTase and GGTase-I.

Detailed Methodology: Farnesyltransferase (FTase) Inhibition Assay

This protocol is adapted from standard radiometric filter-binding assays.

1. Reagents and Materials:

-

Purified recombinant human FTase

-

Farnesyl pyrophosphate, [³H]-labeled ([³H]-FPP)

-

Acceptor peptide substrate (e.g., biotin-KRAS4b C-terminal peptide)

-

FTI-277

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

Stop Solution: 1 M HCl in ethanol

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of FTI-277 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a microtiter plate, add 5 µL of the FTI-277 dilution or DMSO (for control) to each well.

-

Add 20 µL of FTase (e.g., 50 nM final concentration) in Assay Buffer to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a substrate mix containing [³H]-FPP (e.g., 50 nM final concentration) and the acceptor peptide (e.g., 1 µM final concentration) in Assay Buffer.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate mix to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of Stop Solution to each well.

-

Spot the entire reaction mixture onto a glass fiber filter.

-

Wash the filters three times with 5% trichloroacetic acid (TCA) to remove unreacted [³H]-FPP.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each FTI-277 concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the FTI-277 concentration and determine the IC50 value using non-linear regression analysis.

Detailed Methodology: Geranylgeranyltransferase Type I (GGTase-I) Inhibition Assay

This protocol is analogous to the FTase assay, with modifications to the substrates.

1. Reagents and Materials:

-

Purified recombinant human GGTase-I

-

Geranylgeranyl pyrophosphate, [³H]-labeled ([³H]-GGPP)

-

Acceptor peptide substrate (e.g., biotin-RhoA C-terminal peptide)

-

FTI-277

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

Stop Solution: 1 M HCl in ethanol

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

Follow steps 1 and 2 from the FTase Inhibition Assay protocol.

-

Add 20 µL of GGTase-I (e.g., 50 nM final concentration) in Assay Buffer to each well and incubate for 15 minutes at room temperature.

-

Prepare a substrate mix containing [³H]-GGPP (e.g., 50 nM final concentration) and the acceptor peptide (e.g., 1 µM final concentration) in Assay Buffer.

-

Follow steps 5 through 13 from the FTase Inhibition Assay protocol to complete the assay and data analysis.

Conclusion

The data and methodologies presented in this technical guide underscore the high degree of selectivity of FTI-277 for farnesyltransferase over geranylgeranyltransferase type I. This selectivity is a critical attribute for a compound intended to specifically target Ras-driven oncogenic signaling while minimizing interference with other essential cellular processes regulated by geranylgeranylated proteins. The detailed experimental protocols provided herein offer a standardized approach for researchers to independently verify and further investigate the inhibitory properties of FTI-277 and other prenyltransferase inhibitors. Continued research in this area will be instrumental in advancing the development of targeted therapies for a range of human diseases.

References

The Impact of FTI-277 Hydrochloride on Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and highly specific peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of several key signaling proteins implicated in oncogenesis. This technical guide provides an in-depth analysis of the mechanism of action of FTI-277 and its impact on crucial oncogenic signaling pathways. By preventing the farnesylation of proteins such as those in the Ras superfamily, FTI-277 disrupts their membrane localization and subsequent activation, leading to the attenuation of downstream signaling cascades that govern cell proliferation, survival, and migration. This document details the effects of FTI-277 on the Ras-MAPK, PI3K/Akt, and Rho signaling pathways, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most frequently mutated oncogenes in human cancers. Their biological activity is contingent upon a series of post-translational modifications, initiated by the covalent attachment of a farnesyl isoprenoid group to a cysteine residue within a C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization of Ras proteins to the plasma membrane, a prerequisite for their interaction with downstream effector proteins and the subsequent activation of signaling pathways that drive malignant transformation.

This compound is a synthetic peptidomimetic designed to competitively inhibit FTase, thereby preventing the farnesylation of its target proteins. Its high potency and selectivity have made it a valuable tool for dissecting the roles of farnesylated proteins in cancer biology and as a potential therapeutic agent. This guide will explore the biochemical and cellular consequences of FTase inhibition by FTI-277, with a focus on its impact on key oncogenic signaling networks.

Mechanism of Action of FTI-277

FTI-277 acts as a competitive inhibitor of FTase, mimicking the CAAX motif of its substrate proteins. By binding to the active site of FTase, FTI-277 prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of target proteins. This inhibition is highly potent, with FTI-277 exhibiting an IC50 value of 500 pM in cell-free assays.[1][2]

The primary consequence of FTase inhibition by FTI-277 is the accumulation of unfarnesylated proteins in the cytoplasm.[1][2] For proteins like H-Ras, which are exclusively farnesylated, this prevents their association with the plasma membrane and renders them inactive.[3] In contrast, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) in the presence of FTase inhibitors, allowing them to maintain membrane localization and some level of signaling activity.[3][4] This differential effect on Ras isoforms is a key determinant of the cellular response to FTI-277.

Data Presentation: Quantitative Analysis of FTI-277 Activity

The efficacy of FTI-277 has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 vs. Farnesyltransferase | 500 pM | Cell-free enzyme assay | [1][2] |

| IC50 vs. Geranylgeranyltransferase I | 50 nM | Cell-free enzyme assay | [2] |

| IC50 for H-Ras Processing | 100 nM | Whole-cell assay | [1][2] |

| Cell Line | Ras Status | Assay Type | IC50 (µM) | Duration | Reference |

| H-Ras-MCF10A | Active mutant H-Ras | MTT Assay | 6.84 | 48 h | [3] |

| Hs578T | Active mutant H-Ras | MTT Assay | 14.87 | 48 h | [3] |

| MDA-MB-231 | Wild-type H-Ras and N-Ras | MTT Assay | 29.32 | 48 h | [3] |

| H929 | Activated N-Ras | Cytotoxicity Assay | More sensitive than K-Ras or WT Ras lines | Not specified | [5] |

| 8226 | Activated K-Ras | Cytotoxicity Assay | Less sensitive than N-Ras line | Not specified | [5] |

| U266 | Wild-type Ras | Cytotoxicity Assay | Less sensitive than N-Ras line | Not specified | [5] |

Impact on Oncogenic Signaling Pathways

Ras-MAPK Signaling Pathway

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation, Ras recruits and activates Raf kinases at the plasma membrane, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression.

FTI-277 effectively blocks the activation of the MAPK pathway in cells driven by oncogenic H-Ras.[6] By preventing H-Ras farnesylation and membrane localization, FTI-277 inhibits the recruitment and activation of Raf-1.[2] This leads to a reduction in the phosphorylation of downstream kinases MEK and ERK1/2.[6] Studies have shown that FTI-277 blocks the constitutive activation of MAPK in H-Ras transformed cells.[2][6]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of Ras, playing a key role in cell survival, growth, and metabolism. Activated Ras can bind to and activate phosphoinositide 3-kinase (PI3K), which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and PDK1 to the plasma membrane, leading to the phosphorylation and activation of Akt.

The effect of FTI-277 on the PI3K/Akt pathway can be context-dependent. In some cancer cells, particularly those with oncogenic H-Ras, inhibition of Ras farnesylation by FTI-277 can lead to a decrease in Akt phosphorylation and activity, thereby promoting apoptosis.[7] However, in other cell types, such as vascular smooth muscle cells, FTI-277 has been shown to paradoxically increase Akt phosphorylation, an effect that appears to be independent of its action on Ras.[7][8] This suggests that FTI-277 may have off-target effects or that the interplay between farnesylation and PI3K/Akt signaling is more complex than initially understood.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. neweastbio.com [neweastbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis | PLOS One [journals.plos.org]

FTI-277 Hydrochloride: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the farnesyltransferase inhibitor, FTI-277 hydrochloride. This guide details its chemical structure, properties, mechanism of action, and key experimental data, offering a valuable resource for studies in cancer biology and signal transduction.

This compound is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. By preventing the farnesylation of Ras proteins, FTI-277 effectively blocks their localization to the plasma membrane, thereby inhibiting their oncogenic signaling pathways. This targeted action makes FTI-277 a valuable tool for investigating Ras-dependent cellular processes and a potential therapeutic agent in the treatment of cancers characterized by aberrant Ras signaling.

Chemical Structure and Properties

This compound is the hydrochloride salt of FTI-277, a peptidomimetic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1'-biphenyl]-2-yl]carbonyl]-L-methionine, methyl ester, hydrochloride |

| CAS Number | 180977-34-8 |

| Molecular Formula | C₂₂H₃₀ClN₃O₃S₂ |

| Molecular Weight | 484.07 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | DMSO: ≥90 mg/mL, Water: Soluble, Ethanol: Soluble |

| Storage | Store at -20°C in a dry, sealed container. |

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The primary mechanism of action of FTI-277 is the competitive inhibition of farnesyltransferase (FTase). FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within the C-terminal CAAX box of substrate proteins, including Ras. This farnesylation is a crucial step for the proper subcellular localization and function of Ras.

By inhibiting FTase, FTI-277 prevents the farnesylation of Ras proteins. Unfarnesylated Ras remains in the cytoplasm and is unable to anchor to the inner surface of the plasma membrane. This mislocalization prevents its interaction with downstream effector proteins, such as Raf kinases, thereby blocking the activation of the mitogen-activated protein kinase (MAPK) cascade (Ras-Raf-MEK-ERK). The disruption of this signaling pathway ultimately leads to the inhibition of cell proliferation, migration, and survival in cancer cells that are dependent on Ras signaling.[1]

Biological Activity and Quantitative Data

FTI-277 has demonstrated potent inhibitory activity against farnesyltransferase and has shown significant anti-proliferative effects in various cancer cell lines. The following table summarizes key in vitro activity data.

| Assay | Cell Line/Target | IC₅₀ Value | Reference |

| Farnesyltransferase Inhibition | Enzyme Assay | 0.5 nM | [2] |

| H-Ras Processing | Whole Cells | 100 nM | [2] |

| K-Ras Processing | Whole Cells | 10 µM | |

| Cell Proliferation (MTT Assay) | H-Ras-MCF10A (breast) | 6.84 µM (48h) | [3][4] |

| Cell Proliferation (MTT Assay) | Hs578T (breast) | 14.87 µM (48h) | [3][4] |

| Cell Proliferation (MTT Assay) | MDA-MB-231 (breast) | 29.32 µM (48h) | [3][4] |

| Cell Proliferation | H929 (myeloma, N-Ras mutant) | More sensitive than K-Ras mutant or wild-type | [5] |

| Cell Proliferation | A549 (lung) | Proliferation decreased at 10 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving FTI-277 are provided below.

Farnesyltransferase Inhibition Assay

This assay measures the ability of FTI-277 to inhibit the transfer of a farnesyl group to a peptide substrate.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant farnesyltransferase, a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), and farnesyl pyrophosphate (FPP) in an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of FTI-277 or a vehicle control to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Measure the fluorescence of the reaction mixture. The farnesylation of the peptide substrate leads to a change in its fluorescent properties.

-

Data Analysis: Calculate the percentage of inhibition at each FTI-277 concentration relative to the vehicle control and determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

Understanding the Pharmacokinetics of FTI-277 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 hydrochloride is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By preventing the farnesylation of Ras, FTI-277 effectively blocks its localization to the plasma membrane, thereby inhibiting downstream signaling pathways implicated in cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying mechanism of action of FTI-277, serving as a vital resource for researchers in oncology and virology.

Mechanism of Action

FTI-277 functions as a competitive inhibitor of farnesyltransferase, an enzyme responsible for attaching a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of target proteins.[1][2] This lipid modification is essential for the proper subcellular localization and function of numerous signaling proteins.[1][2] The primary target of FTI-277 is the Ras protein family (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[3]

By inhibiting FTase, FTI-277 prevents the farnesylation of Ras proteins.[4][5] Unfarnesylated Ras is unable to anchor to the inner leaflet of the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) signaling cascade.[2][6] This disruption of Ras signaling ultimately leads to the inhibition of cell proliferation and induction of apoptosis in susceptible cell lines.[6][7] Notably, while K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) in the presence of FTase inhibitors, H-Ras is solely dependent on farnesylation, making it particularly sensitive to FTI-277.[4][5] FTI-277 exhibits high selectivity for FTase over the closely related GGTase I.[6][7]

Beyond its anti-cancer properties, FTI-277 has also demonstrated efficacy against the Hepatitis Delta Virus (HDV) by inhibiting the farnesylation of the large delta antigen, a crucial step in virion assembly.[2][8]

In Vitro Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Enzyme Inhibition Data

| Target Enzyme | IC50 Value | Assay Conditions | Reference |

| Farnesyltransferase (FTase) | 500 pM | Cell-free assay | [6][7] |

| Ras Processing | 100 nM | Whole-cell assay | [6][7] |

Table 2: Anti-proliferative Activity (IC50) in Breast Cancer Cell Lines

| Cell Line | H-Ras Status | IC50 Value (48h) | Reference |

| H-Ras-MCF10A | Active Mutant | 6.84 µM | [4][5] |

| Hs578T | Active Mutant | 14.87 µM | [4][5] |

| MDA-MB-231 | Wild-Type | 29.32 µM | [4][5] |

Table 3: Activity in Myeloma Cell Lines

| Cell Line | Ras Mutation Status | Sensitivity to FTI-277 | Reference |

| H929 | Activated N-Ras | More sensitive | [3] |

| 8226 | Activated K-Ras | Less sensitive | [3] |

| U266 | Wild-Type Ras | Less sensitive | [3] |

In Vivo Pharmacological Data

Limited in vivo pharmacokinetic data for FTI-277 is publicly available. However, one study provides information on an effective dosage and administration route in a murine model.

Table 4: In Vivo Efficacy in a Mouse Model

| Animal Model | Condition | Dosage | Administration Route | Outcome | Reference |

| HBV/HDV-transgenic FVB mice | Co-infected with Hepatitis B and Hepatitis D | 50 mg/kg/day | Intraperitoneal (i.p.) | Effective clearance of HDV viremia | [6][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for FTI-277.

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

This assay determines the inhibitory activity of FTI-277 on FTase and GGTase I.

Protocol:

-

Enzyme Source: Prepare 60,000xg supernatants from human Burkitt lymphoma (Daudi) cells as the source of FTase and GGTase I.[6]

-

Substrates: Use [³H]farnesylpyrophosphate and H-Ras-CVLS as substrates for the FTase reaction, and [³H]geranylgeranylpyrophosphate and H-Ras-CVLL for the GGTase I reaction.[6]

-

Inhibition Studies: Perform the assay by measuring the ability of FTI-277 to inhibit the transfer of the radiolabeled isoprenoid group to the respective Ras peptides.[6]

-

Data Analysis: Calculate the IC50 value, which represents the concentration of FTI-277 required to inhibit 50% of the enzyme activity.

Cell Proliferation (MTT) Assay

This assay is used to determine the anti-proliferative effect of FTI-277 on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 8,000–14,000 cells per well.[6]

-

Drug Treatment: Treat the cells with two-fold serial dilutions of FTI-277 (e.g., ranging from 3.75 x 10⁻⁷ M to 1 x 10⁻⁵ M) and incubate for 96 hours.[6]

-

MTT Addition: Following the incubation period, add 50 µL of MTT dye to each well.[6]

-

Solubilization: Solubilize the resulting formazan crystals with DMSO.[6]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

-

Data Analysis: Calculate the IC50 values and 95% confidence intervals by regression analysis of the linear portion of the dose-response curve.[6]

Ras Activity Assay

This assay measures the level of active, GTP-bound Ras.

Protocol:

-

Cell Lysis: Treat cells with FTI-277 and/or a stimulant (e.g., EGF), then lyse the cells.[4]

-

Fractionation (Optional): To distinguish between membrane-bound and cytosolic Ras, perform cell fractionation by differential centrifugation to isolate the membrane fraction.[4]

-

Pull-down Assay: Use a Ras assay reagent (e.g., containing a Raf-1 Ras-binding domain) to specifically pull down the active, GTP-bound form of Ras from the cell lysates or fractions.[5]

-

Immunoblotting: Analyze the pull-down samples by Western blotting using antibodies specific for different Ras isoforms (e.g., H-Ras, N-Ras).[4]

Formulation and Solubility

Stock Solution Preparation:

-

For in vitro experiments, this compound can be dissolved in DMSO to prepare a concentrated stock solution.[9] It is recommended to aliquot and store at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[8]

In Vivo Formulation:

-

A suggested formulation for in vivo experiments involves a multi-solvent system. For example, a clear stock solution can be prepared in DMSO, followed by the sequential addition of co-solvents such as PEG300, Tween-80, and saline.[8][9] A typical final formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[8]

Solubility:

-

DMSO: ≥ 89 mg/mL

-

Ethanol: ≥ 12 mg/mL (with sonication)

-

Water: ≥ 14 mg/mL (with sonication)

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of farnesyltransferase. Its mechanism of action, centered on the inhibition of Ras farnesylation and subsequent downstream signaling, is well-documented. While comprehensive in vivo pharmacokinetic data remains to be fully elucidated in the public domain, the available in vitro and in vivo efficacy data, coupled with detailed experimental protocols, provide a solid foundation for further research and development. This technical guide consolidates the current understanding of FTI-277's pharmacokinetics and pharmacological properties, offering a valuable resource for scientists in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

Methodological & Application

FTI-277 Hydrochloride: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins.[1] By preventing the farnesylation of Ras, FTI-277 effectively blocks its localization to the cell membrane, thereby inhibiting its downstream signaling pathways implicated in cell proliferation, survival, and migration.[1][2] These application notes provide detailed protocols for utilizing FTI-277 hydrochloride in cell culture to study its effects on cancer cells, including methodologies for assessing cell viability, apoptosis, and migration, as well as for analyzing the inhibition of the Ras-Raf-MEK-ERK signaling cascade.

Mechanism of Action

This compound is a peptidomimetic that acts as a competitive inhibitor of FTase. This enzyme catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue within the C-terminal CAAX motif of target proteins, most notably Ras. Farnesylation is essential for the membrane association and subsequent activation of Ras. By inhibiting FTase, FTI-277 prevents Ras from anchoring to the plasma membrane, leading to an accumulation of inactive Ras in the cytoplasm and a subsequent blockade of downstream signaling pathways, such as the MAPK/ERK pathway.[1] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.[1]

Data Presentation

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The 50% inhibitory concentration (IC50) values were determined after a 48-hour incubation period.

| Cell Line | Cancer Type | Ras Mutation Status | IC50 (µM) |

| H-Ras-MCF10A | Breast | H-Ras (G12D) | 6.84[2][3] |

| Hs578T | Breast | H-Ras (G12D) | 14.87[2][3] |

| MDA-MB-231 | Breast | Wild-type H-Ras | Not specified[2][3] |

| H929 | Multiple Myeloma | N-Ras | More sensitive than K-Ras or wild-type |

| 8226 | Multiple Myeloma | K-Ras | Less sensitive than N-Ras |

| U266 | Multiple Myeloma | Wild-type Ras | Less sensitive than N-Ras |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound can be dissolved in sterile DMSO to prepare a stock solution. For example, to make a 10 mM stock solution, dissolve 4.84 mg of this compound (Molecular Weight: 484.07 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of FTI-277 on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the FTI-277 dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest FTI-277 concentration).

-

Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol quantifies the extent of apoptosis induced by FTI-277.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with FTI-277 at the desired concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of the Ras/MAPK Pathway

This protocol is for assessing the effect of FTI-277 on the phosphorylation of key proteins in the Ras/Raf/MEK/ERK pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with FTI-277 as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total ERK and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.[4]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of FTI-277 on the migratory capacity of cancer cells.[5][6]

Materials:

-

Cancer cell line of interest

-

6-well or 12-well plates

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a 6-well plate and allow them to grow to 90-100% confluency.

-

Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[7]

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of FTI-277 or vehicle control.

-

Imaging: Immediately capture images of the scratch at time 0. Mark the specific locations on the plate to ensure the same fields are imaged over time.

-

Incubation and Further Imaging: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure compared to the initial scratch area.

Conclusion

This compound is a valuable tool for investigating the role of Ras signaling in cancer cell biology. The protocols outlined in these application notes provide a framework for studying its effects on cell viability, apoptosis, and migration. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further elucidate the therapeutic potential of farnesyltransferase inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. benchchem.com [benchchem.com]

- 5. clyte.tech [clyte.tech]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

Application Notes and Protocols: Preparation of FTI-277 Hydrochloride Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of FTI-277 hydrochloride stock solutions in dimethyl sulfoxide (DMSO). FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of Ras proteins.[1][2][3] By inhibiting FTase, FTI-277 blocks the farnesylation of Ras, preventing its localization to the plasma membrane and subsequently inhibiting downstream signaling pathways, such as the MAPK cascade, which are often constitutively active in cancer.[1][4][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | References |

| Molecular Weight | 484.07 g/mol | [1][3][6] |

| Formula | C₂₂H₃₀ClN₃O₃S₂ | [3][6] |

| CAS Number | 180977-34-8 | [6] |

| Solubility in DMSO | ≥ 90 mg/mL | [6][7] |

| Appearance | Solid | [6][8] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can absorb moisture from the air when cold.

-

Weigh this compound: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.84 mg of this compound (see calculation below).

-

Calculation:

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Molecular Weight (MW) = 484.07 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x MW x V = 0.010 mol/L x 484.07 g/mol x 0.001 L = 0.00484 g = 4.84 mg

-

-

-

Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates. For compounds that are difficult to dissolve, brief sonication in a water bath may be necessary to facilitate dissolution.[2][9]

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in cryogenic vials or microcentrifuge tubes.[2][9]

-

Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months).[2] For short-term storage (up to 1 month), -20°C is acceptable.[2]

Diagrams

Caption: Workflow for this compound stock solution preparation.

Caption: FTI-277 inhibits the Ras signaling pathway.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. abmole.com [abmole.com]

- 7. abmole.com [abmole.com]

- 8. admin.biosschina.com [admin.biosschina.com]

- 9. This compound | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

Application Notes and Protocols for FTI-277 Hydrochloride in Cell Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-277 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] This compound acts as a peptidomimetic of the C-terminal CAAX motif of Ras proteins, thereby blocking their farnesylation.[2] Farnesylation is a critical post-translational lipid modification that enables Ras proteins to anchor to the inner surface of the cell membrane, a prerequisite for their activation and subsequent downstream signaling.[3][4] The Ras signaling pathway is a central regulator of cell proliferation, survival, differentiation, and migration. Hyperactivation of Ras is a common event in many human cancers and is associated with increased metastatic potential.[3][5][6]

Specifically, FTI-277 has been shown to be particularly effective in inhibiting the function of H-Ras, as unlike K-Ras and N-Ras, H-Ras does not have an alternative prenylation pathway.[7][8] By preventing H-Ras farnesylation, FTI-277 disrupts its localization to the cell membrane, leading to the accumulation of inactive Ras/Raf complexes in the cytoplasm and the blockade of constitutive MAPK activation.[1][9] This targeted inhibition of the Ras signaling cascade makes FTI-277 a valuable tool for investigating the role of H-Ras in cancer cell biology and a potential therapeutic agent for tumors harboring H-Ras mutations.[7][8]

These application notes provide detailed protocols for utilizing this compound to assess its effects on cancer cell migration and invasion, key processes in tumor metastasis. The provided methodologies for the wound healing (scratch) assay and the Transwell invasion assay are designed to yield robust and reproducible data for researchers investigating the anti-metastatic properties of FTI-277.

Signaling Pathway of this compound Action

Caption: FTI-277 inhibits farnesyltransferase, preventing Ras localization and activation.

Experimental Protocols

Cell Migration Assay (Wound Healing / Scratch Assay)

This assay assesses the effect of FTI-277 on the collective migration of a sheet of cells.

Materials:

-

Cancer cell line of interest (e.g., Hs578T, H-Ras-MCF10A)

-

Complete growth medium

-

Serum-free or low-serum medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours to minimize cell proliferation.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer. Create a second scratch perpendicular to the first to create a cross-shaped wound.[9]

-

Washing: Gently wash the wells twice with PBS to remove any detached cells.[8]

-

FTI-277 Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) to the respective wells. A vehicle control (DMSO) should be included.

-

Image Acquisition: Immediately after adding the treatment, capture images of the wounds at designated locations (0-hour time point). Mark the locations on the plate to ensure the same fields are imaged over time.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.

-

Data Analysis:

-

Measure the area or width of the wound in the images from each time point using image analysis software.

-

Calculate the percentage of wound closure at each time point relative to the 0-hour time point using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at time 't') / Initial Wound Area] x 100

-

Plot the percentage of wound closure against time for each treatment condition.

-

Cell Invasion Assay (Transwell / Boyden Chamber Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, a key step in metastasis.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 with EGF stimulation)

-

Transwell inserts with 8 µm pore size membranes

-

24-well plates

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound stock solution

-

PBS

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet staining solution (e.g., 0.1% in 20% methanol)

-

Inverted microscope with a camera

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor may need to be optimized for the cell line). Coat the upper surface of the Transwell inserts with the diluted Matrigel solution (e.g., 50-100 µL) and incubate at 37°C for at least 1 hour to allow it to solidify.[5]

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

FTI-277 Pre-treatment (Optional): Pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes at 37°C.

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours (the incubation time should be optimized for the specific cell line).

-

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the upper surface of the membrane.[5][7]

-

Fixation: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.[5]

-

Staining: Stain the fixed cells by immersing the inserts in crystal violet solution for 15-30 minutes.[5]

-

Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Image Acquisition and Quantification:

-

Using an inverted microscope, capture images of the stained, invaded cells from several random fields for each insert.

-

Count the number of invaded cells per field.

-

Calculate the average number of invaded cells for each treatment condition.

-

Normalize the results to the control group to determine the percentage of invasion inhibition.

-

Experimental Workflow Diagrams

Caption: Workflow for the wound healing (scratch) assay.

References

- 1. clyte.tech [clyte.tech]

- 2. Scratch Wound Healing Assay [bio-protocol.org]

- 3. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. snapcyte.com [snapcyte.com]

- 6. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. corning.com [corning.com]

- 8. Wound healing migration assay (Scratch assay) [protocols.io]

- 9. med.virginia.edu [med.virginia.edu]

Determining the IC50 of FTI-277 Hydrochloride Using an MTT Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of FTI-277 hydrochloride, a potent farnesyltransferase inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and cytotoxicity.

Application Notes

This compound is a peptidomimetic that selectively inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins.[1][2][3] Farnesylation is a critical step for the membrane localization and activation of Ras, a key signaling protein frequently mutated in human cancers.[3] By inhibiting FTase, FTI-277 prevents Ras from associating with the cell membrane, thereby blocking downstream signaling pathways, such as the MAPK pathway, which are vital for cell proliferation and survival.[1][3] This mechanism of action makes FTI-277 a compound of significant interest in cancer research.

The MTT assay is a reliable method to quantify the cytotoxic effects of FTI-277 on cancer cell lines.[4][5] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial reductase enzymes.[4][6] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the extent of cell death induced by FTI-277 can be quantified, and the IC50 value can be determined. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

Experimental Protocols

This protocol is designed for adherent cancer cell lines cultured in 96-well plates.

Materials and Reagents

-

This compound

-

Selected cancer cell line (e.g., MDA-MB-231, H-Ras-MCF10A, Hs578T)[7][8][9]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[4][11]

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram